Navitoclax-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

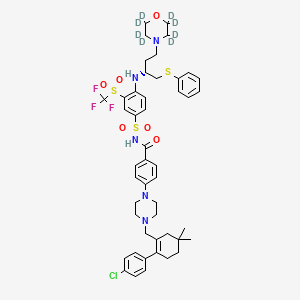

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1/i26D2,27D2,28D2,29D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYAXFNOILIKPP-YSUYZUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=C(CCC(C6)(C)C)C7=CC=C(C=C7)Cl)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H55ClF3N5O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

982.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Navitoclax-d8, the deuterated analogue of the potent Bcl-2 family inhibitor, Navitoclax (B1683852). This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data for the synthesis, purification, and analytical characterization of this important research compound.

Introduction

Navitoclax is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which has been investigated in various oncology clinical trials.[1][2] this compound is a stable isotope-labeled version of Navitoclax, where eight hydrogen atoms on the morpholine (B109124) ring have been replaced with deuterium (B1214612). This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantitative analysis of Navitoclax in biological matrices by mass spectrometry.[3][4] The incorporation of deuterium provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise and accurate quantification.

Synthesis of this compound

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature. However, based on the known synthesis of Navitoclax and general methods for the deuteration of morpholine, a plausible synthetic route can be proposed. The key step is the preparation of the deuterated intermediate, morpholine-d8, which is then incorporated into the final Navitoclax structure.

Proposed Synthesis Pathway

The proposed synthesis involves a multi-step process, beginning with the synthesis of morpholine-d8, followed by its coupling with the core structure of Navitoclax. A general and efficient method for producing morpholine-d8 involves a one-pot hydrogen-deuterium exchange reaction using D₂O as the deuterium source and a Raney Nickel catalyst.[5]

Stage 1: Synthesis of Morpholine-d8

A one-pot process can be employed for the near-complete exchange of all methylene (B1212753) hydrogens in morpholine to deuterium atoms.[5]

-

Reactants: Morpholine, Deuterium Oxide (D₂O), Raney Nickel catalyst.

-

Reaction: The mixture is heated to facilitate the hydrogen-deuterium exchange on the morpholine ring.[5]

-

Product: Morpholine-d8.

Stage 2: Synthesis of this compound

The synthesis of Navitoclax involves the coupling of several key intermediates. The final step would involve the incorporation of the deuterated morpholine moiety. A simplified representation of the final coupling step is depicted below. The synthesis of the non-deuterated precursor to which the morpholine-d8 is attached is a complex, multi-step process not detailed here.

-

Reactants: Precursor molecule containing the core Navitoclax structure with a reactive site for morpholine attachment and Morpholine-d8.

-

Reaction: A nucleophilic substitution or a similar coupling reaction would be employed to attach the morpholine-d8 to the precursor.

-

Product: this compound.

Characterization of this compound

The comprehensive characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₇H₄₇D₈ClF₃N₅O₆S₃ | [6] |

| Molecular Weight | 982.66 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Purity (HPLC) | ≥99.71% | [6] |

| Isotopic Enrichment | ≥98.9% | [6] |

Experimental Protocols

¹H NMR spectroscopy is used to confirm the structure of this compound and to verify the absence of protons at the deuterated positions of the morpholine ring.

-

Objective: Structural confirmation and determination of isotopic labeling.

-

General Protocol:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Analyze the spectrum for characteristic peaks of the Navitoclax structure and confirm the significant reduction or absence of signals corresponding to the morpholine protons.

-

-

Expected Results: The ¹H NMR spectrum should be consistent with the structure of Navitoclax, with the notable absence of signals from the eight protons of the morpholine ring. The remaining proton signals should be present at their expected chemical shifts.

HPLC is a standard method for determining the chemical purity of this compound.

-

Objective: To assess the purity of the synthesized compound.

-

General Protocol: A reverse-phase HPLC method is typically employed.

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Inject the solution into an HPLC system equipped with a C18 column.

-

Elute the compound using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile), both of which may contain a modifier like formic acid or trifluoroacetic acid.

-

Detect the compound using a UV detector at a suitable wavelength (e.g., 254 nm).

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks.

-

-

Example HPLC Conditions (for non-deuterated Navitoclax):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and Water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Retention Time: Approximately 5.86 minutes for Navitoclax (retention time for this compound is expected to be very similar).[7]

-

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic enrichment. It is also the core technique for its use as an internal standard in quantitative analyses.

-

Objective: To confirm the molecular weight and isotopic purity, and for quantification.

-

LC-MS/MS Protocol for Quantification (using this compound as internal standard):

-

Sample Preparation: Protein precipitation of the biological matrix (e.g., plasma) using acetonitrile.[3]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

-

Data Analysis: The concentration of Navitoclax is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (this compound) against a calibration curve.[7]

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of synthesized this compound.

Signaling Pathway of Navitoclax

Navitoclax functions by inhibiting the anti-apoptotic proteins of the Bcl-2 family, thereby promoting apoptosis (programmed cell death). The following diagram illustrates this mechanism of action.

Conclusion

This compound is a critical tool for the preclinical and clinical development of Navitoclax. Its synthesis, while not publicly detailed, can be achieved through the preparation of a deuterated morpholine intermediate followed by its incorporation into the Navitoclax scaffold. Rigorous characterization using NMR, HPLC, and MS is essential to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing its suitability as an internal standard for accurate bioanalytical measurements. This guide provides a foundational understanding for researchers working with this important deuterated compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. medkoo.com [medkoo.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Navitoclax-d8, the deuterated analogue of the potent Bcl-2 family inhibitor, Navitoclax. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data for the synthesis, purification, and analytical characterization of this important research compound.

Introduction

Navitoclax is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which has been investigated in various oncology clinical trials.[1][2] this compound is a stable isotope-labeled version of Navitoclax, where eight hydrogen atoms on the morpholine ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantitative analysis of Navitoclax in biological matrices by mass spectrometry.[3][4] The incorporation of deuterium provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise and accurate quantification.

Synthesis of this compound

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature. However, based on the known synthesis of Navitoclax and general methods for the deuteration of morpholine, a plausible synthetic route can be proposed. The key step is the preparation of the deuterated intermediate, morpholine-d8, which is then incorporated into the final Navitoclax structure.

Proposed Synthesis Pathway

The proposed synthesis involves a multi-step process, beginning with the synthesis of morpholine-d8, followed by its coupling with the core structure of Navitoclax. A general and efficient method for producing morpholine-d8 involves a one-pot hydrogen-deuterium exchange reaction using D₂O as the deuterium source and a Raney Nickel catalyst.[5]

Stage 1: Synthesis of Morpholine-d8

A one-pot process can be employed for the near-complete exchange of all methylene hydrogens in morpholine to deuterium atoms.[5]

-

Reactants: Morpholine, Deuterium Oxide (D₂O), Raney Nickel catalyst.

-

Reaction: The mixture is heated to facilitate the hydrogen-deuterium exchange on the morpholine ring.[5]

-

Product: Morpholine-d8.

Stage 2: Synthesis of this compound

The synthesis of Navitoclax involves the coupling of several key intermediates. The final step would involve the incorporation of the deuterated morpholine moiety. A simplified representation of the final coupling step is depicted below. The synthesis of the non-deuterated precursor to which the morpholine-d8 is attached is a complex, multi-step process not detailed here.

-

Reactants: Precursor molecule containing the core Navitoclax structure with a reactive site for morpholine attachment and Morpholine-d8.

-

Reaction: A nucleophilic substitution or a similar coupling reaction would be employed to attach the morpholine-d8 to the precursor.

-

Product: this compound.

Characterization of this compound

The comprehensive characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₇H₄₇D₈ClF₃N₅O₆S₃ | [6] |

| Molecular Weight | 982.66 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Purity (HPLC) | ≥99.71% | [6] |

| Isotopic Enrichment | ≥98.9% | [6] |

Experimental Protocols

¹H NMR spectroscopy is used to confirm the structure of this compound and to verify the absence of protons at the deuterated positions of the morpholine ring.

-

Objective: Structural confirmation and determination of isotopic labeling.

-

General Protocol:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Analyze the spectrum for characteristic peaks of the Navitoclax structure and confirm the significant reduction or absence of signals corresponding to the morpholine protons.

-

-

Expected Results: The ¹H NMR spectrum should be consistent with the structure of Navitoclax, with the notable absence of signals from the eight protons of the morpholine ring. The remaining proton signals should be present at their expected chemical shifts.

HPLC is a standard method for determining the chemical purity of this compound.

-

Objective: To assess the purity of the synthesized compound.

-

General Protocol: A reverse-phase HPLC method is typically employed.

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Inject the solution into an HPLC system equipped with a C18 column.

-

Elute the compound using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile), both of which may contain a modifier like formic acid or trifluoroacetic acid.

-

Detect the compound using a UV detector at a suitable wavelength (e.g., 254 nm).

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks.

-

-

Example HPLC Conditions (for non-deuterated Navitoclax):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and Water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Retention Time: Approximately 5.86 minutes for Navitoclax (retention time for this compound is expected to be very similar).[7]

-

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic enrichment. It is also the core technique for its use as an internal standard in quantitative analyses.

-

Objective: To confirm the molecular weight and isotopic purity, and for quantification.

-

LC-MS/MS Protocol for Quantification (using this compound as internal standard):

-

Sample Preparation: Protein precipitation of the biological matrix (e.g., plasma) using acetonitrile.[3]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

-

Data Analysis: The concentration of Navitoclax is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (this compound) against a calibration curve.[7]

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of synthesized this compound.

Signaling Pathway of Navitoclax

Navitoclax functions by inhibiting the anti-apoptotic proteins of the Bcl-2 family, thereby promoting apoptosis (programmed cell death). The following diagram illustrates this mechanism of action.

Conclusion

This compound is a critical tool for the preclinical and clinical development of Navitoclax. Its synthesis, while not publicly detailed, can be achieved through the preparation of a deuterated morpholine intermediate followed by its incorporation into the Navitoclax scaffold. Rigorous characterization using NMR, HPLC, and MS is essential to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing its suitability as an internal standard for accurate bioanalytical measurements. This guide provides a foundational understanding for researchers working with this important deuterated compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. medkoo.com [medkoo.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navitoclax-d8 is the deuterated form of Navitoclax (B1683852) (ABT-263), a potent and orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Navitoclax and its deuterated analog are crucial tools in cancer research, particularly in the study of apoptosis. This compound serves as an invaluable internal standard for the quantitative analysis of Navitoclax in complex biological matrices, ensuring accuracy and precision in pharmacokinetic and pharmacodynamic studies. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its role in the context of the Bcl-2 signaling pathway.

Chemical and Physical Properties

This compound is a synthetic compound where eight hydrogen atoms in the morpholine (B109124) ring of Navitoclax have been replaced with deuterium. This isotopic labeling provides a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-(4-((2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl)methyl)piperazin-1-yl)-N-((4-(((1R)-3-(morpholino-d8)-1-((phenylthio)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)phenyl)sulfonyl)benzamide | [2] |

| Synonyms | ABT-263-d8 | [2] |

| Molecular Formula | C47H47D8ClF3N5O6S3 | [2] |

| Molecular Weight | 982.66 g/mol | [3] |

| CAS Number | 1217620-38-6 | [3] |

| Appearance | White to off-white solid | [3] |

| Purity (HPLC) | 99.71% | [3] |

| Isotopic Enrichment | 98.9% | [3] |

| Melting Point | Not available. As a deuterated standard primarily used in solution, a distinct melting point is not a commonly reported parameter. | |

| Storage Conditions | Store at -20°C for up to 3 years (as a solid). In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL | [2] |

| Ethanol | 0.5 mg/mL | [2] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |

Mechanism of Action: Targeting the Bcl-2 Family

Navitoclax acts as a BH3 mimetic, a class of drugs that mimic the action of the BH3-only proteins, which are natural antagonists of the anti-apoptotic Bcl-2 family members.[4] By binding with high affinity to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, Navitoclax disrupts their interaction with pro-apoptotic proteins such as Bim, Bak, and Bax.[4][5] This disruption liberates the pro-apoptotic proteins, allowing them to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[4]

Caption: Navitoclax inhibits Bcl-2 and Bcl-xL, leading to apoptosis.

Experimental Protocols

Quantitative Analysis of Navitoclax by LC-MS/MS using this compound

This method is for the sensitive and reliable quantification of Navitoclax in human plasma.[6]

A. Sample Preparation (Protein Precipitation) [6]

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample.

-

Add 200 µL of acetonitrile (B52724) containing this compound (internal standard) at a concentration of 500 ng/mL. For blank samples, add 200 µL of acetonitrile without the internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

B. Liquid Chromatography Conditions [6]

-

LC System: Waters Acquity UPLC or equivalent.

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Isocratic (e.g., 50% A, 50% B, optimize as needed).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Run Time: Approximately 3 minutes.

C. Mass Spectrometry Conditions [6]

-

Mass Spectrometer: SCIEX 4500 triple quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Navitoclax: Precursor ion (Q1) m/z 974.4 -> Product ion (Q3) m/z 155.1 (example, optimize for specific instrument).

-

This compound: Precursor ion (Q1) m/z 982.4 -> Product ion (Q3) m/z 163.1 (example, optimize for specific instrument).

-

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V.

-

Temperature: 550°C.

-

Curtain Gas: 30 psi.

-

Collision Gas: 9 psi.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 50 psi.

-

Caption: Workflow for quantifying Navitoclax using this compound.

Bcl-2 Family Protein Binding Affinity Assay (Fluorescence Polarization)

This assay determines the binding affinity of Navitoclax to Bcl-2 family proteins by measuring the displacement of a fluorescently labeled BH3 peptide.[7]

-

Reagents and Materials:

-

Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein.

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).

-

Navitoclax stock solution (in DMSO).

-

Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).

-

Black, low-volume 384-well microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a serial dilution of Navitoclax in assay buffer.

-

In each well of the microplate, add the Bcl-2 family protein to a final concentration of (e.g., 50 nM).

-

Add the fluorescently labeled BH3 peptide to a final concentration of (e.g., 10 nM).

-

Add the serially diluted Navitoclax or vehicle control (DMSO in assay buffer).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the Navitoclax concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 value represents the concentration of Navitoclax required to displace 50% of the fluorescently labeled peptide and is indicative of its binding affinity.

-

Structural Confirmation by ¹H NMR Spectroscopy

This general protocol can be adapted for the structural confirmation of this compound and to assess the extent of deuteration.

-

Sample Preparation: [8]

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard ¹H NMR experiment.

-

Solvent: Chloroform-d (CDCl₃) or DMSO-d6.

-

Temperature: 25°C.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Compare the obtained spectrum with a reference spectrum of non-deuterated Navitoclax.

-

The absence or significant reduction in the signal intensity of the protons corresponding to the morpholine ring confirms the deuteration at these positions. The integration of the remaining proton signals should be consistent with the structure of this compound.

-

Conclusion

This compound is an essential tool for the preclinical and clinical development of Navitoclax. Its well-defined chemical properties and its utility as an internal standard in robust analytical methods like LC-MS/MS enable accurate and precise quantification, which is fundamental for understanding the pharmacology of this important anti-cancer agent. The provided experimental protocols offer a starting point for researchers to implement these analytical techniques in their own laboratories. A thorough understanding of the chemical properties and analytical methodologies for this compound is critical for advancing research into Bcl-2 family inhibitors and their therapeutic potential.

References

- 1. This compound (rooting powder 263 d8) | Apoptosis | 1217620-38-6 | Invivochem [invivochem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cif.iastate.edu [cif.iastate.edu]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navitoclax-d8 is the deuterated form of Navitoclax (ABT-263), a potent and orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Navitoclax and its deuterated analog are crucial tools in cancer research, particularly in the study of apoptosis. This compound serves as an invaluable internal standard for the quantitative analysis of Navitoclax in complex biological matrices, ensuring accuracy and precision in pharmacokinetic and pharmacodynamic studies. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its role in the context of the Bcl-2 signaling pathway.

Chemical and Physical Properties

This compound is a synthetic compound where eight hydrogen atoms in the morpholine ring of Navitoclax have been replaced with deuterium. This isotopic labeling provides a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-(4-((2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl)methyl)piperazin-1-yl)-N-((4-(((1R)-3-(morpholino-d8)-1-((phenylthio)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)phenyl)sulfonyl)benzamide | [2] |

| Synonyms | ABT-263-d8 | [2] |

| Molecular Formula | C47H47D8ClF3N5O6S3 | [2] |

| Molecular Weight | 982.66 g/mol | [3] |

| CAS Number | 1217620-38-6 | [3] |

| Appearance | White to off-white solid | [3] |

| Purity (HPLC) | 99.71% | [3] |

| Isotopic Enrichment | 98.9% | [3] |

| Melting Point | Not available. As a deuterated standard primarily used in solution, a distinct melting point is not a commonly reported parameter. | |

| Storage Conditions | Store at -20°C for up to 3 years (as a solid). In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [2] |

| Ethanol | 0.5 mg/mL | [2] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |

Mechanism of Action: Targeting the Bcl-2 Family

Navitoclax acts as a BH3 mimetic, a class of drugs that mimic the action of the BH3-only proteins, which are natural antagonists of the anti-apoptotic Bcl-2 family members.[4] By binding with high affinity to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, Navitoclax disrupts their interaction with pro-apoptotic proteins such as Bim, Bak, and Bax.[4][5] This disruption liberates the pro-apoptotic proteins, allowing them to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[4]

Caption: Navitoclax inhibits Bcl-2 and Bcl-xL, leading to apoptosis.

Experimental Protocols

Quantitative Analysis of Navitoclax by LC-MS/MS using this compound

This method is for the sensitive and reliable quantification of Navitoclax in human plasma.[6]

A. Sample Preparation (Protein Precipitation) [6]

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample.

-

Add 200 µL of acetonitrile containing this compound (internal standard) at a concentration of 500 ng/mL. For blank samples, add 200 µL of acetonitrile without the internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

B. Liquid Chromatography Conditions [6]

-

LC System: Waters Acquity UPLC or equivalent.

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Isocratic (e.g., 50% A, 50% B, optimize as needed).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Run Time: Approximately 3 minutes.

C. Mass Spectrometry Conditions [6]

-

Mass Spectrometer: SCIEX 4500 triple quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Navitoclax: Precursor ion (Q1) m/z 974.4 -> Product ion (Q3) m/z 155.1 (example, optimize for specific instrument).

-

This compound: Precursor ion (Q1) m/z 982.4 -> Product ion (Q3) m/z 163.1 (example, optimize for specific instrument).

-

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V.

-

Temperature: 550°C.

-

Curtain Gas: 30 psi.

-

Collision Gas: 9 psi.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 50 psi.

-

Caption: Workflow for quantifying Navitoclax using this compound.

Bcl-2 Family Protein Binding Affinity Assay (Fluorescence Polarization)

This assay determines the binding affinity of Navitoclax to Bcl-2 family proteins by measuring the displacement of a fluorescently labeled BH3 peptide.[7]

-

Reagents and Materials:

-

Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein.

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).

-

Navitoclax stock solution (in DMSO).

-

Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).

-

Black, low-volume 384-well microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a serial dilution of Navitoclax in assay buffer.

-

In each well of the microplate, add the Bcl-2 family protein to a final concentration of (e.g., 50 nM).

-

Add the fluorescently labeled BH3 peptide to a final concentration of (e.g., 10 nM).

-

Add the serially diluted Navitoclax or vehicle control (DMSO in assay buffer).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the Navitoclax concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 value represents the concentration of Navitoclax required to displace 50% of the fluorescently labeled peptide and is indicative of its binding affinity.

-

Structural Confirmation by ¹H NMR Spectroscopy

This general protocol can be adapted for the structural confirmation of this compound and to assess the extent of deuteration.

-

Sample Preparation: [8]

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard ¹H NMR experiment.

-

Solvent: Chloroform-d (CDCl₃) or DMSO-d6.

-

Temperature: 25°C.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Compare the obtained spectrum with a reference spectrum of non-deuterated Navitoclax.

-

The absence or significant reduction in the signal intensity of the protons corresponding to the morpholine ring confirms the deuteration at these positions. The integration of the remaining proton signals should be consistent with the structure of this compound.

-

Conclusion

This compound is an essential tool for the preclinical and clinical development of Navitoclax. Its well-defined chemical properties and its utility as an internal standard in robust analytical methods like LC-MS/MS enable accurate and precise quantification, which is fundamental for understanding the pharmacology of this important anti-cancer agent. The provided experimental protocols offer a starting point for researchers to implement these analytical techniques in their own laboratories. A thorough understanding of the chemical properties and analytical methodologies for this compound is critical for advancing research into Bcl-2 family inhibitors and their therapeutic potential.

References

- 1. This compound (rooting powder 263 d8) | Apoptosis | 1217620-38-6 | Invivochem [invivochem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of navitoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cif.iastate.edu [cif.iastate.edu]

An in-depth technical guide on the mechanism of action of Navitoclax-d8 as an internal standard for researchers, scientists, and drug development professionals.

Navitoclax (formerly ABT-263) is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w. These proteins are crucial regulators of the intrinsic, or mitochondrial, pathway of apoptosis. By binding to and inhibiting these anti-apoptotic proteins, Navitoclax liberates pro-apoptotic proteins, such as Bim, from their sequestration, thereby triggering programmed cell death in sensitive cells. This mechanism of action has positioned Navitoclax as a promising therapeutic agent in various cancers, particularly those characterized by the overexpression of Bcl-2 family proteins.

In the realm of drug development and clinical pharmacology, accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a key component of robust LC-MS/MS methods. A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).

This compound is the deuterated analog of Navitoclax, containing eight deuterium atoms. It is an ideal internal standard for the quantification of Navitoclax for several reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Navitoclax, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation.

-

Co-elution: It co-elutes with the unlabeled Navitoclax during liquid chromatography, which is a critical characteristic for an effective internal standard.

-

Mass Shift: The incorporation of deuterium atoms results in a distinct mass difference between this compound and Navitoclax. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while they are chemically almost identical.

-

Minimization of Matrix Effects: The use of a co-eluting SIL-IS helps to compensate for variations in sample extraction recovery and matrix-induced ion suppression or enhancement, thereby improving the accuracy and precision of the analytical method.

Mechanism of Action: Navitoclax-Induced Apoptosis

Navitoclax functions by disrupting the protein-protein interactions that suppress apoptosis. In healthy cells, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Bcl-w) proteins is tightly controlled. In many cancer cells, anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins and preventing cell death. Navitoclax mimics the action of pro-apoptotic "BH3-only" proteins, binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w. This releases the sequestered pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Caption: Signaling pathway of Navitoclax-induced apoptosis.

Quantitative Analysis using this compound as an Internal Standard

The use of this compound as an internal standard has been reported in several bioanalytical methods for the quantification of Navitoclax in various biological matrices, including plasma and serum. These methods are essential for preclinical and clinical studies of Navitoclax.

Summary of Bioanalytical Method Parameters

| Parameter | Study 1 (Human Plasma) | Study 2 (Rat Plasma) |

| LC System | Shimadzu UFLC | Agilent 1200 Series |

| MS System | AB Sciex API 5500 | Agilent 6410 Triple Quadrupole |

| Chromatographic Column | Phenomenex Kinetex C18 | Agilent Zorbax SB-C18 |

| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid in water | Methanol and 10 mM ammonium (B1175870) acetate |

| Flow Rate | 0.6 mL/min | 0.4 mL/min |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (Navitoclax) | m/z 868.4 -> 745.3 | m/z 868.5 -> 745.3 |

| MRM Transition (this compound) | m/z 876.4 -> 753.3 | m/z 876.5 -> 753.3 |

| Calibration Curve Range | 1.00 - 1000 ng/mL | 2.00 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 2.00 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 6.8% |

| Inter-day Precision (%CV) | ≤ 9.2% | ≤ 8.1% |

| Accuracy (%RE) | -5.6% to 4.3% | -7.3% to 5.5% |

| Extraction Recovery | > 85% | > 80% |

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

A common method for extracting Navitoclax from plasma is protein precipitation due to its simplicity and high-throughput nature.

-

Aliquoting: Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 200 ng/mL in methanol) to each tube, except for blank samples.

-

Precipitation: Add 200 µL of acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Injection: Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS protocol for the analysis of Navitoclax.

-

Liquid Chromatography:

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0.0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 30% B

-

3.6-5.0 min: 30% B

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Spray Voltage: 5500 V.

-

Source Temperature: 550°C.

-

Curtain Gas: 30 psi.

-

Collision Gas: 9 psi.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 50 psi.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Navitoclax: Q1 (m/z) 868.4 -> Q3 (m/z) 745.3.

-

This compound: Q1 (m/z) 876.4 -> Q3 (m/z) 753.3.

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical bioanalytical workflow for the quantification of Navitoclax in plasma using this compound as an internal standard.

Caption: Bioanalytical workflow for Navitoclax quantification.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Navitoclax in biological matrices. Its chemical similarity and mass difference to the parent compound make it ideal for correcting variations inherent in the bioanalytical process, particularly when using LC-MS/MS. The detailed protocols and established quantitative parameters underscore the robustness of methods employing this compound, which are critical for advancing the clinical development of Navitoclax and understanding its pharmacokinetic profile. The mechanism of action, centered on the inhibition of anti-apoptotic Bcl-2 family proteins, provides a clear rationale for its therapeutic potential in oncology. The combination of a well-understood mechanism of action and reliable bioanalytical methods is essential for the successful translation of targeted therapies like Navitoclax from the laboratory to the clinic.

An in-depth technical guide on the mechanism of action of Navitoclax-d8 as an internal standard for researchers, scientists, and drug development professionals.

Navitoclax (formerly ABT-263) is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w. These proteins are crucial regulators of the intrinsic, or mitochondrial, pathway of apoptosis. By binding to and inhibiting these anti-apoptotic proteins, Navitoclax liberates pro-apoptotic proteins, such as Bim, from their sequestration, thereby triggering programmed cell death in sensitive cells. This mechanism of action has positioned Navitoclax as a promising therapeutic agent in various cancers, particularly those characterized by the overexpression of Bcl-2 family proteins.

In the realm of drug development and clinical pharmacology, accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a key component of robust LC-MS/MS methods. A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).

This compound is the deuterated analog of Navitoclax, containing eight deuterium atoms. It is an ideal internal standard for the quantification of Navitoclax for several reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Navitoclax, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation.

-

Co-elution: It co-elutes with the unlabeled Navitoclax during liquid chromatography, which is a critical characteristic for an effective internal standard.

-

Mass Shift: The incorporation of deuterium atoms results in a distinct mass difference between this compound and Navitoclax. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while they are chemically almost identical.

-

Minimization of Matrix Effects: The use of a co-eluting SIL-IS helps to compensate for variations in sample extraction recovery and matrix-induced ion suppression or enhancement, thereby improving the accuracy and precision of the analytical method.

Mechanism of Action: Navitoclax-Induced Apoptosis

Navitoclax functions by disrupting the protein-protein interactions that suppress apoptosis. In healthy cells, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Bcl-w) proteins is tightly controlled. In many cancer cells, anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins and preventing cell death. Navitoclax mimics the action of pro-apoptotic "BH3-only" proteins, binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w. This releases the sequestered pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Caption: Signaling pathway of Navitoclax-induced apoptosis.

Quantitative Analysis using this compound as an Internal Standard

The use of this compound as an internal standard has been reported in several bioanalytical methods for the quantification of Navitoclax in various biological matrices, including plasma and serum. These methods are essential for preclinical and clinical studies of Navitoclax.

Summary of Bioanalytical Method Parameters

| Parameter | Study 1 (Human Plasma) | Study 2 (Rat Plasma) |

| LC System | Shimadzu UFLC | Agilent 1200 Series |

| MS System | AB Sciex API 5500 | Agilent 6410 Triple Quadrupole |

| Chromatographic Column | Phenomenex Kinetex C18 | Agilent Zorbax SB-C18 |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water | Methanol and 10 mM ammonium acetate |

| Flow Rate | 0.6 mL/min | 0.4 mL/min |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (Navitoclax) | m/z 868.4 -> 745.3 | m/z 868.5 -> 745.3 |

| MRM Transition (this compound) | m/z 876.4 -> 753.3 | m/z 876.5 -> 753.3 |

| Calibration Curve Range | 1.00 - 1000 ng/mL | 2.00 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 2.00 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 6.8% |

| Inter-day Precision (%CV) | ≤ 9.2% | ≤ 8.1% |

| Accuracy (%RE) | -5.6% to 4.3% | -7.3% to 5.5% |

| Extraction Recovery | > 85% | > 80% |

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

A common method for extracting Navitoclax from plasma is protein precipitation due to its simplicity and high-throughput nature.

-

Aliquoting: Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 200 ng/mL in methanol) to each tube, except for blank samples.

-

Precipitation: Add 200 µL of acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Injection: Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS protocol for the analysis of Navitoclax.

-

Liquid Chromatography:

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0.0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 30% B

-

3.6-5.0 min: 30% B

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Spray Voltage: 5500 V.

-

Source Temperature: 550°C.

-

Curtain Gas: 30 psi.

-

Collision Gas: 9 psi.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 50 psi.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Navitoclax: Q1 (m/z) 868.4 -> Q3 (m/z) 745.3.

-

This compound: Q1 (m/z) 876.4 -> Q3 (m/z) 753.3.

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical bioanalytical workflow for the quantification of Navitoclax in plasma using this compound as an internal standard.

Caption: Bioanalytical workflow for Navitoclax quantification.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Navitoclax in biological matrices. Its chemical similarity and mass difference to the parent compound make it ideal for correcting variations inherent in the bioanalytical process, particularly when using LC-MS/MS. The detailed protocols and established quantitative parameters underscore the robustness of methods employing this compound, which are critical for advancing the clinical development of Navitoclax and understanding its pharmacokinetic profile. The mechanism of action, centered on the inhibition of anti-apoptotic Bcl-2 family proteins, provides a clear rationale for its therapeutic potential in oncology. The combination of a well-understood mechanism of action and reliable bioanalytical methods is essential for the successful translation of targeted therapies like Navitoclax from the laboratory to the clinic.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navitoclax (B1683852) (formerly ABT-263) is a potent, orally bioavailable small molecule that has garnered significant interest in oncology. It functions as a BH3 mimetic, targeting the Bcl-2 family of anti-apoptotic proteins.[1][2] Dysregulation of apoptosis, or programmed cell death, is a hallmark of cancer, and the overexpression of Bcl-2 family proteins is a key survival mechanism for many tumor types.[3] Navitoclax inhibits Bcl-2, Bcl-xL, and Bcl-w, thereby restoring the apoptotic pathway in cancer cells.[4] While it has shown promise in clinical trials, particularly for hematologic malignancies, its pharmacokinetic profile and potential for off-target effects, such as thrombocytopenia due to Bcl-xL inhibition, present ongoing challenges.[5]

This technical guide explores the hypothesized biological activity of a deuterated form of Navitoclax. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to improve the metabolic stability and pharmacokinetic properties of a molecule. By strengthening the chemical bonds at sites of metabolic activity, deuteration can slow the rate of drug metabolism, potentially leading to a longer half-life, increased exposure, and a more favorable dosing regimen. This guide will provide an in-depth overview of the expected biological activity of deuterated Navitoclax, supported by quantitative data from the parent compound, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: The Intrinsic Apoptosis Pathway

Navitoclax and its putative deuterated counterpart exert their pro-apoptotic effects by intervening in the intrinsic apoptosis pathway, which is tightly regulated by the Bcl-2 family of proteins. These proteins are categorized into three main groups:

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1) which prevent apoptosis by sequestering pro-apoptotic proteins.

-

Pro-apoptotic effector proteins: (e.g., Bak, Bax) which, when activated, oligomerize at the mitochondrial outer membrane, leading to its permeabilization.

-

Pro-apoptotic BH3-only proteins: (e.g., Bim, Bid, Puma) which act as sensors of cellular stress and initiate the apoptotic cascade by either directly activating effector proteins or inhibiting anti-apoptotic proteins.

In many cancers, anti-apoptotic proteins are overexpressed, effectively blocking the apoptotic machinery and promoting cell survival. Navitoclax mimics the action of BH3-only proteins, binding with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w.[4] This action displaces pro-apoptotic proteins like Bim, freeing them to activate Bak and Bax. The subsequent mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptotic cell death.[6]

It is hypothesized that deuteration of Navitoclax would not alter this fundamental mechanism of action. The binding affinity and selectivity for the Bcl-2 family proteins are determined by the overall molecular structure and pharmacophore, which are not significantly changed by the isotopic substitution.

Figure 1. Signaling pathway of deuterated Navitoclax in apoptosis.

Quantitative Data

The primary advantage of deuterating Navitoclax is the anticipated improvement in its pharmacokinetic profile. While the in vitro biological activity is expected to remain largely unchanged, the in vivo behavior could be significantly enhanced.

Binding Affinities and In Vitro Efficacy of Navitoclax

The following table summarizes the known binding affinities and cellular potencies of the non-deuterated parent compound, Navitoclax. It is expected that a deuterated version would exhibit similar values in these in vitro assays.

| Target Protein | Binding Affinity (Ki) | Cell Line | IC50 / EC50 | Citation |

| Bcl-2 | < 1 nM | Small Cell Lung Cancer (SCLC) | Varies | [4] |

| Bcl-xL | < 1 nM | Hematological Malignancies | Varies | [4] |

| Bcl-w | < 1 nM | Solid Tumors | Varies | [4] |

Hypothetical Pharmacokinetic Comparison: Navitoclax vs. Deuterated Navitoclax

This table presents a hypothetical comparison of key pharmacokinetic parameters, extrapolating from data on other deuterated drugs where improvements in metabolic stability have been observed.[7][8][9]

| Parameter | Navitoclax (Observed) | Deuterated Navitoclax (Hypothetical) | Expected Improvement |

| Half-life (t½) | ~14-18 hours | Longer | Slower metabolic clearance |

| Area Under the Curve (AUC) | Varies by dose | Increased | Greater total drug exposure |

| Peak Plasma Concentration (Cmax) | Varies by dose | Potentially higher | Slower first-pass metabolism |

| Metabolic Clearance | Moderate to High | Reduced | Slower enzymatic degradation |

Experimental Protocols

The biological activity of deuterated Navitoclax would be rigorously assessed through a series of in vitro and in vivo experiments. The following protocols are standard for the characterization of Bcl-2 family inhibitors and their deuterated analogs.

In Vitro Binding Affinity Assay

-

Objective: To determine the binding affinity (Ki) of deuterated Navitoclax to Bcl-2, Bcl-xL, and Bcl-w.

-

Methodology: A competitive binding assay, such as a fluorescence polarization (FP) assay, would be employed.

-

Recombinant human Bcl-2, Bcl-xL, and Bcl-w proteins are incubated with a fluorescently labeled BH3 peptide probe.

-

Increasing concentrations of deuterated Navitoclax (or non-deuterated Navitoclax as a control) are added to compete with the probe for binding to the protein.

-

The change in fluorescence polarization is measured, which is proportional to the amount of probe displaced.

-

The Ki is calculated from the IC50 value obtained from the dose-response curve.

-

In Vitro Cell Viability and Apoptosis Assays

-

Objective: To assess the cytotoxic and pro-apoptotic effects of deuterated Navitoclax on cancer cell lines.

-

Methodology:

-

Cell Culture: A panel of cancer cell lines with known dependencies on Bcl-2 family proteins (e.g., SCLC, CLL cell lines) are cultured under standard conditions.

-

Treatment: Cells are treated with a range of concentrations of deuterated Navitoclax for 24, 48, and 72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Apoptosis Measurement: Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells. Caspase-3/7 activity can also be measured using a luminescent assay.

-

In Vivo Pharmacokinetic Study

-

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated Navitoclax.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats or BALB/c mice are used.

-

Dosing: A single oral dose of deuterated Navitoclax or Navitoclax is administered to separate groups of animals.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Analysis: Plasma is isolated, and the concentration of the drug is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Parameter Calculation: Pharmacokinetic parameters including Cmax, tmax, AUC, and t½ are calculated using non-compartmental analysis.

-

In Vivo Efficacy (Xenograft) Study

-

Objective: To evaluate the anti-tumor efficacy of deuterated Navitoclax in a preclinical cancer model.

-

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., SCLC) are subcutaneously implanted into immunodeficient mice.

-

Treatment Initiation: Once tumors reach a specified volume, mice are randomized into treatment groups (vehicle control, Navitoclax, deuterated Navitoclax).

-

Dosing and Monitoring: The drugs are administered orally according to a predetermined schedule. Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised for further analysis (e.g., immunohistochemistry for apoptosis markers).

-

Figure 2. Experimental workflow for deuterated Navitoclax evaluation.

Conclusion

Deuteration of Navitoclax represents a logical next step in the development of this promising anti-cancer agent. While the fundamental mechanism of action—the inhibition of anti-apoptotic Bcl-2 family proteins to induce apoptosis—is not expected to change, the improved metabolic stability afforded by deuteration could lead to a more favorable pharmacokinetic profile. This may translate to enhanced in vivo efficacy, a more convenient dosing schedule, and potentially a better therapeutic window. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of a deuterated Navitoclax candidate, from in vitro characterization to preclinical efficacy and safety assessment. Further research is warranted to synthesize and test deuterated analogs of Navitoclax to confirm these hypotheses and unlock the full therapeutic potential of this class of drugs.

References

- 1. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substantial susceptibility of chronic lymphocytic leukemia to BCL2 inhibition: results of a phase I study of navitoclax in patients with relapsed or refractory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of deuterated nintedanib for improving pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of deuterated Tivozanib for improving pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navitoclax (formerly ABT-263) is a potent, orally bioavailable small molecule that has garnered significant interest in oncology. It functions as a BH3 mimetic, targeting the Bcl-2 family of anti-apoptotic proteins.[1][2] Dysregulation of apoptosis, or programmed cell death, is a hallmark of cancer, and the overexpression of Bcl-2 family proteins is a key survival mechanism for many tumor types.[3] Navitoclax inhibits Bcl-2, Bcl-xL, and Bcl-w, thereby restoring the apoptotic pathway in cancer cells.[4] While it has shown promise in clinical trials, particularly for hematologic malignancies, its pharmacokinetic profile and potential for off-target effects, such as thrombocytopenia due to Bcl-xL inhibition, present ongoing challenges.[5]

This technical guide explores the hypothesized biological activity of a deuterated form of Navitoclax. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to improve the metabolic stability and pharmacokinetic properties of a molecule. By strengthening the chemical bonds at sites of metabolic activity, deuteration can slow the rate of drug metabolism, potentially leading to a longer half-life, increased exposure, and a more favorable dosing regimen. This guide will provide an in-depth overview of the expected biological activity of deuterated Navitoclax, supported by quantitative data from the parent compound, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: The Intrinsic Apoptosis Pathway

Navitoclax and its putative deuterated counterpart exert their pro-apoptotic effects by intervening in the intrinsic apoptosis pathway, which is tightly regulated by the Bcl-2 family of proteins. These proteins are categorized into three main groups:

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1) which prevent apoptosis by sequestering pro-apoptotic proteins.

-

Pro-apoptotic effector proteins: (e.g., Bak, Bax) which, when activated, oligomerize at the mitochondrial outer membrane, leading to its permeabilization.

-

Pro-apoptotic BH3-only proteins: (e.g., Bim, Bid, Puma) which act as sensors of cellular stress and initiate the apoptotic cascade by either directly activating effector proteins or inhibiting anti-apoptotic proteins.

In many cancers, anti-apoptotic proteins are overexpressed, effectively blocking the apoptotic machinery and promoting cell survival. Navitoclax mimics the action of BH3-only proteins, binding with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w.[4] This action displaces pro-apoptotic proteins like Bim, freeing them to activate Bak and Bax. The subsequent mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptotic cell death.[6]

It is hypothesized that deuteration of Navitoclax would not alter this fundamental mechanism of action. The binding affinity and selectivity for the Bcl-2 family proteins are determined by the overall molecular structure and pharmacophore, which are not significantly changed by the isotopic substitution.

Figure 1. Signaling pathway of deuterated Navitoclax in apoptosis.

Quantitative Data

The primary advantage of deuterating Navitoclax is the anticipated improvement in its pharmacokinetic profile. While the in vitro biological activity is expected to remain largely unchanged, the in vivo behavior could be significantly enhanced.

Binding Affinities and In Vitro Efficacy of Navitoclax

The following table summarizes the known binding affinities and cellular potencies of the non-deuterated parent compound, Navitoclax. It is expected that a deuterated version would exhibit similar values in these in vitro assays.

| Target Protein | Binding Affinity (Ki) | Cell Line | IC50 / EC50 | Citation |

| Bcl-2 | < 1 nM | Small Cell Lung Cancer (SCLC) | Varies | [4] |

| Bcl-xL | < 1 nM | Hematological Malignancies | Varies | [4] |

| Bcl-w | < 1 nM | Solid Tumors | Varies | [4] |

Hypothetical Pharmacokinetic Comparison: Navitoclax vs. Deuterated Navitoclax

This table presents a hypothetical comparison of key pharmacokinetic parameters, extrapolating from data on other deuterated drugs where improvements in metabolic stability have been observed.[7][8][9]

| Parameter | Navitoclax (Observed) | Deuterated Navitoclax (Hypothetical) | Expected Improvement |

| Half-life (t½) | ~14-18 hours | Longer | Slower metabolic clearance |

| Area Under the Curve (AUC) | Varies by dose | Increased | Greater total drug exposure |

| Peak Plasma Concentration (Cmax) | Varies by dose | Potentially higher | Slower first-pass metabolism |

| Metabolic Clearance | Moderate to High | Reduced | Slower enzymatic degradation |

Experimental Protocols

The biological activity of deuterated Navitoclax would be rigorously assessed through a series of in vitro and in vivo experiments. The following protocols are standard for the characterization of Bcl-2 family inhibitors and their deuterated analogs.

In Vitro Binding Affinity Assay

-

Objective: To determine the binding affinity (Ki) of deuterated Navitoclax to Bcl-2, Bcl-xL, and Bcl-w.

-

Methodology: A competitive binding assay, such as a fluorescence polarization (FP) assay, would be employed.

-

Recombinant human Bcl-2, Bcl-xL, and Bcl-w proteins are incubated with a fluorescently labeled BH3 peptide probe.

-

Increasing concentrations of deuterated Navitoclax (or non-deuterated Navitoclax as a control) are added to compete with the probe for binding to the protein.

-

The change in fluorescence polarization is measured, which is proportional to the amount of probe displaced.

-

The Ki is calculated from the IC50 value obtained from the dose-response curve.

-

In Vitro Cell Viability and Apoptosis Assays

-

Objective: To assess the cytotoxic and pro-apoptotic effects of deuterated Navitoclax on cancer cell lines.

-

Methodology:

-

Cell Culture: A panel of cancer cell lines with known dependencies on Bcl-2 family proteins (e.g., SCLC, CLL cell lines) are cultured under standard conditions.

-

Treatment: Cells are treated with a range of concentrations of deuterated Navitoclax for 24, 48, and 72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Apoptosis Measurement: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells. Caspase-3/7 activity can also be measured using a luminescent assay.

-

In Vivo Pharmacokinetic Study

-

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated Navitoclax.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats or BALB/c mice are used.

-

Dosing: A single oral dose of deuterated Navitoclax or Navitoclax is administered to separate groups of animals.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Analysis: Plasma is isolated, and the concentration of the drug is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Parameter Calculation: Pharmacokinetic parameters including Cmax, tmax, AUC, and t½ are calculated using non-compartmental analysis.

-

In Vivo Efficacy (Xenograft) Study

-

Objective: To evaluate the anti-tumor efficacy of deuterated Navitoclax in a preclinical cancer model.

-

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., SCLC) are subcutaneously implanted into immunodeficient mice.

-

Treatment Initiation: Once tumors reach a specified volume, mice are randomized into treatment groups (vehicle control, Navitoclax, deuterated Navitoclax).

-

Dosing and Monitoring: The drugs are administered orally according to a predetermined schedule. Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised for further analysis (e.g., immunohistochemistry for apoptosis markers).

-

Figure 2. Experimental workflow for deuterated Navitoclax evaluation.

Conclusion

Deuteration of Navitoclax represents a logical next step in the development of this promising anti-cancer agent. While the fundamental mechanism of action—the inhibition of anti-apoptotic Bcl-2 family proteins to induce apoptosis—is not expected to change, the improved metabolic stability afforded by deuteration could lead to a more favorable pharmacokinetic profile. This may translate to enhanced in vivo efficacy, a more convenient dosing schedule, and potentially a better therapeutic window. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of a deuterated Navitoclax candidate, from in vitro characterization to preclinical efficacy and safety assessment. Further research is warranted to synthesize and test deuterated analogs of Navitoclax to confirm these hypotheses and unlock the full therapeutic potential of this class of drugs.

References

- 1. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substantial susceptibility of chronic lymphocytic leukemia to BCL2 inhibition: results of a phase I study of navitoclax in patients with relapsed or refractory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of deuterated nintedanib for improving pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of deuterated Tivozanib for improving pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals